![molecular formula C17H19N5O4S B2763171 (E)-2-(2-(cyclohexylidenehydrazono)-4-oxothiazolidin-5-yl)-N-(4-nitrophenyl)acetamide CAS No. 867135-57-7](/img/structure/B2763171.png)
(E)-2-(2-(cyclohexylidenehydrazono)-4-oxothiazolidin-5-yl)-N-(4-nitrophenyl)acetamide
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Description
(E)-2-(2-(cyclohexylidenehydrazono)-4-oxothiazolidin-5-yl)-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C17H19N5O4S and its molecular weight is 389.43. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds structurally related to (E)-2-(2-(cyclohexylidenehydrazono)-4-oxothiazolidin-5-yl)-N-(4-nitrophenyl)acetamide have been synthesized and evaluated for their antimicrobial properties. For instance, the synthesis of thiazolidinone and pyrazole derivatives based on tetrahydrobenzothiophene moiety exhibited promising antimicrobial activities (Gouda et al., 2010). Similarly, certain thiazolidin-4-one derivatives have been evaluated for their antibacterial and antifungal potency (Kumar et al., 2012).
Anticancer Activity
Several studies have focused on the anticancer properties of thiazolidine derivatives. For example, specific stereoselective synthesis of thiazolidine derivatives showed significant broad anticancer activity, especially against leukemia and colon cancer cell lines (Hassan et al., 2020). Another study synthesized thiazolidinone derivatives for the treatment of inflammatory diseases, showing promising results in inhibiting nitric oxide synthase and prostaglandin E2 production, which are relevant in cancer therapy (Ma et al., 2011).
Antioxidant and Anti-Inflammatory Properties
Novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have demonstrated significant antioxidant and anti-inflammatory activities. Some compounds within this class have exhibited both antioxidant and anti-inflammatory properties, indicating their potential therapeutic uses (Koppireddi et al., 2013).
Synthesis and Structural Analysis
Research has also been conducted on the synthesis and crystal structure analysis of (oxothiazolidin-2-ylidene)acetamides. These studies provide valuable insights into the molecular structure and potential modifications of thiazolidine derivatives for various therapeutic applications (Galushchinskiy et al., 2017).
properties
IUPAC Name |
2-[(2E)-2-(cyclohexylidenehydrazinylidene)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S/c23-15(18-11-6-8-13(9-7-11)22(25)26)10-14-16(24)19-17(27-14)21-20-12-4-2-1-3-5-12/h6-9,14H,1-5,10H2,(H,18,23)(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFCMDUHICBNIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NN=C2NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=N/N=C/2\NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(2-(cyclohexylidenehydrazono)-4-oxothiazolidin-5-yl)-N-(4-nitrophenyl)acetamide |
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